molecular formula C10H6Cl2N2 B8528735 4-Chloro-2-(4-chlorophenyl)pyrimidine

4-Chloro-2-(4-chlorophenyl)pyrimidine

Cat. No.: B8528735
M. Wt: 225.07 g/mol
InChI Key: GRGIBKPRXYXLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-chlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H

InChI Key

GRGIBKPRXYXLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-chlorophenyl)pyrimidin-4(3H)-one (100 mg, 0.4840 mmol), suspended in toluene (2 ml), was treated with phosphoryl trichloride (443.0 μl, 4.840 mmol) at ambient temperature. The suspension was heated to reflux at which point the reaction became a colorless solution. After 4 hours, the reaction was cooled to ambient temperature and concentrated in vacuo to afford a white solid. The reaction was diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate. The organics were dried with sodium sulfate, filtered, concentrated, and purified on silica gel. Elution with 2-20% ethyl acetate/hexanes provided the title compound (99 mg, 0.4399 mmol, 90.89% yield) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
443 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90.89%

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